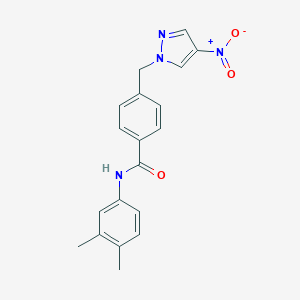![molecular formula C16H19N3O3 B213931 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP, and it is a pyrazole-based compound that has been synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of oxidative stress, inflammation, and apoptosis. MPAP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It also inhibits the NF-κB pathway, which is involved in inflammation. Additionally, MPAP has been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Additionally, MPAP has been shown to improve cognitive function and memory in animal models. In cancer cells, MPAP has been found to inhibit cell growth and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid in lab experiments is its potential applications in various fields, such as neuroscience and cancer therapy. Additionally, MPAP has been shown to have low toxicity and is well-tolerated in animal models.
One of the limitations of using MPAP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MPAP is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One area of research is in the development of novel drugs based on MPAP for the treatment of various diseases. Additionally, more research is needed to understand the mechanism of action of MPAP and its potential applications in various fields. Finally, more studies are needed to investigate the long-term effects of MPAP in vivo and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-3-amine with ethyl 2-oxo-4-phenylbutanoate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid.
Applications De Recherche Scientifique
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of neuroscience, where MPAP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress and reduce inflammation in the brain. Additionally, MPAP has been shown to improve cognitive function and memory in animal models.
Another area of research is in the field of cancer therapy. MPAP has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
Propriétés
Nom du produit |
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
5-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O3/c1-12-5-2-3-6-13(12)11-19-10-9-14(18-19)17-15(20)7-4-8-16(21)22/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,21,22)(H,17,18,20) |
Clé InChI |
WXFBVICMXMPQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
SMILES canonique |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)

![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)